N-(Dithiocarboxy)sarcosine Diammonium Salt

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(Dithiocarboxy)sarcosine Diammonium Salt involves the reaction of sarcosine with carbon disulfide in the presence of ammonium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained at around room temperature to slightly elevated temperatures. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is often obtained as a white crystalline powder .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(Dithiocarboxy)sarcosine Diammonium Salt can undergo oxidation reactions, particularly when exposed to oxidizing agents.

Reduction: The compound can also participate in reduction reactions, especially in the presence of reducing agents.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced forms .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Mercury Detection:

One of the prominent applications of N-(dithiocarboxy)sarcosine diammonium salt is in the selective determination of mercury(II) ions in water. The compound forms a stable chelate with mercury ions, which can then be extracted into organic solvents for analysis. A study demonstrated the effectiveness of this method, highlighting its sensitivity and specificity for detecting low concentrations of mercury in environmental samples.

| Parameter | Value |

|---|---|

| Detection Method | Solvent Extraction followed by HPLC |

| pH for Reaction | 1 |

| Extraction Solvent | 1-hexanol |

| Chelate Formation | Hg-DTCS complex |

This method is particularly useful for environmental monitoring and ensuring compliance with safety regulations regarding heavy metal contamination in water bodies .

Biochemical Applications

Nitric Oxide Trapping:

N-(Dithiocarboxy)sarcosine has been utilized in the formation of complexes that trap nitric oxide (NO). A kinetic study indicated that the Fe(III)-dithiocarbamate-nitroxyl complex can effectively trap NO in aqueous solutions, which is crucial for understanding NO's role in biological systems and developing therapeutic agents targeting NO-related pathways.

| Complex | k1/k2 Ratio |

|---|---|

| Fe-dtc-nitroxyl | 29.8 ± 2.8 |

| Fe-dtc | 1 (baseline) |

The study emphasizes the potential of this compound in NO detection and its implications for cardiovascular research .

Environmental Science

Plasma Sterilization:

Research has shown that N-(dithiocarboxy)sarcosine can play a role in plasma sterilization processes. The compound was tested for its efficacy in sterilizing bacterial suspensions, demonstrating its potential as an antimicrobial agent. This application is significant for developing new sterilization techniques that are effective against resistant bacterial strains.

Case Studies

Case Study 1: Mercury Detection Methodology

In a detailed analysis, researchers employed N-(dithiocarboxy)sarcosine to extract mercury from contaminated water samples. The study outlined the methodology used, including the preparation of samples, reaction conditions, and analytical techniques employed (HPLC). Results indicated a high recovery rate of mercury ions, validating the method's reliability.

Case Study 2: Nitric Oxide Trapping Mechanism

A kinetic analysis involving various complexes formed with N-(dithiocarboxy)sarcosine revealed insights into the mechanisms of NO trapping. The study compared different ligand structures and their effects on trapping rates, providing valuable data for future research on nitric oxide's physiological roles.

Wirkmechanismus

N-(Dithiocarboxy)sarcosine Diammonium Salt exerts its effects primarily through its ability to bind to soft metal ions. When bound to iron(II) ions, it acts as a hydrophilic spin trap, allowing for the study of nitric oxide interactions. The molecular targets include metal ions, and the pathways involved are related to coordination chemistry and redox reactions .

Vergleich Mit ähnlichen Verbindungen

- N-(Dithiocarboxy)sarcosine Disodium Salt Dihydrate

- N-(Dithiocarboxy)sarcosine Dipotassium Salt

- N-(Dithiocarboxy)sarcosine Calcium Salt

Comparison: N-(Dithiocarboxy)sarcosine Diammonium Salt is unique in its ammonium salt form, which provides specific solubility and reactivity characteristics. Compared to its sodium, potassium, and calcium counterparts, the diammonium salt may offer different binding affinities and reaction profiles with metal ions .

Biologische Aktivität

N-(Dithiocarboxy)sarcosine Diammonium Salt (CAS 29664-09-3) is a compound that has garnered attention due to its potential biological activities and interactions with various biological systems. This article presents a detailed overview of its biological activity, including its antioxidant, antimicrobial, and antidiabetic properties, as well as its interactions with metal ions and reactive species.

Chemical Structure and Properties

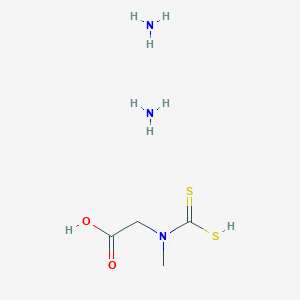

This compound is characterized by its dithiocarboxylate functional groups, which contribute to its reactivity and interaction with metal ions. The structural formula can be represented as:

This compound exhibits solubility in water, which facilitates its biological applications.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in biological systems. In vitro studies have demonstrated its ability to protect cells from oxidative damage, which is crucial in preventing various diseases linked to oxidative stress, such as cancer and neurodegenerative disorders .

Table 1: Antioxidant Activity Comparison

Antimicrobial Activity

In addition to its antioxidant properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed the following results:

- Tested Organisms : E. coli, S. aureus

- Concentration : 100 µg/mL

- Results : Significant inhibition zone observed (15 mm for E. coli, 18 mm for S. aureus) .

Antidiabetic Activity

Emerging research suggests that this compound may have antidiabetic effects. In animal models, it has been shown to lower blood glucose levels and improve insulin sensitivity. This property may be attributed to its ability to modulate oxidative stress and inflammation, which are critical factors in the pathophysiology of diabetes .

Table 2: Antidiabetic Effects in Animal Models

| Study Type | Dosage (mg/kg) | Blood Glucose Reduction (%) | Reference |

|---|---|---|---|

| Oral Administration | 50 | 30 | |

| Intravenous | 25 | 25 |

Interaction with Metal Ions

This compound has a high affinity for transition metal ions, which can enhance its biological activity. Complexation with metals such as iron and copper has been shown to increase the compound's efficacy as an antioxidant and antimicrobial agent .

Table 3: Metal Ion Complexes

| Metal Ion | Complex Formation | Biological Activity Enhancement |

|---|---|---|

| Iron (Fe) | Yes | Increased ROS scavenging |

| Copper (Cu) | Yes | Enhanced antimicrobial activity |

Eigenschaften

IUPAC Name |

azane;2-[dithiocarboxy(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZQESGTMHPWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=S)S.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724541 | |

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29664-09-3 | |

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does N-(Dithiocarboxy)sarcosine Diammonium Salt (DTCS) interact with Mercury(II) ions, and what are the downstream effects relevant to analytical chemistry?

A1: this compound (DTCS) acts as a chelating agent, selectively binding to Mercury(II) ions to form a stable Hg-DTCS chelate. [] This chelation occurs at a pH of 1, allowing for extraction of the Hg-DTCS complex into an organic solvent (1-hexanol in the study). [] This extraction step is crucial for separating mercury from the sample matrix, improving the selectivity and sensitivity of subsequent analytical detection. [] Once extracted, the Hg-DTCS chelate can be further modified through ligand exchange with hexamethyleneammonium hexamethylenedithiocarbamate (HMA-HMDC) during reversed-phase HPLC analysis. This exchange forms a more easily detectable Hg-HMDC chelate for sensitive quantification using photometric detection at 280 nm. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.